molecular formula C9H11NO B011157 1-(3,5-Dimethylpyridin-2-YL)ethanone CAS No. 110788-51-7

1-(3,5-Dimethylpyridin-2-YL)ethanone

Cat. No. B011157
CAS RN: 110788-51-7
M. Wt: 149.19 g/mol
InChI Key: UQZDMUZXJFQIOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(3,5-Dimethylpyridin-2-YL)ethanone often involves multicomponent reactions or direct reactions of precursors with specific conditions. For instance, the ligand 1,2-bis(3,5-dimethylpyrazol-1-yl)ethane was synthesized through the direct reaction of 1,2-dibromoethane and 3,5-dimethylpyrazole, a process potentially analogous to the synthesis of this compound (Baker et al., 1995).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be characterized using X-ray crystallography. For example, the molecular and crystal structure of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol was determined, revealing specific crystalline configurations and bonding patterns (Percino et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of related compounds involves a variety of reactions, including hydrogen-bonding patterns and cyclization reactions, as seen in the study of enaminones (Balderson et al., 2007) and 1-(5-mercapto-1,3,4-oxadiazol-2-yl) -2-(pyridine-2-ylamino)ethanone synthesis (Salimon et al., 2011).

Physical Properties Analysis

The physical properties of compounds structurally similar to this compound, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. The study of 1,2-bis(dichlorophosphino)ethane highlights methods for determining these properties, although directly related data for this compound specifically is not available (Burt et al., 1979).

Chemical Properties Analysis

The chemical properties of this compound, including reactivity with various reagents, stability under different conditions, and potential for forming derivatives, are essential for its application in synthesis and material science. Insights can be drawn from related studies, such as the reactivity of bis(3,5-dimethylpyrazol-1-yl)ethane tetracarbonylmolybdenum and tungsten, indicating the types of reactions and transformations that might be expected (Tang et al., 1999).

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Derivatives : A study conducted by Salimon, Salih, and Hussien (2011) explored the synthesis of derivatives from 1-(3,5-Dimethylpyridin-2-YL)ethanone, particularly focusing on 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, which exhibited significant antimicrobial activity (Salimon, Salih, & Hussien, 2011).

Synthesis and Characterization in Chemistry

  • Novel Syntheses for Dialkylpyridines : Dieterich et al. (1973) described new syntheses for 3,5-dialkylpyridines using petrochemical compounds based on propene or isobutene, highlighting a method to obtain 3,5-dimethylpyridine, closely related to this compound (Dieterich, Reiff, Ziemann, & Braden, 1973).

  • Synthesis and Biological Activities of Derivatives : Alagöz et al. (2021) synthesized new derivatives, specifically 1-aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime ether derivatives, and investigated their cytotoxic effects, demonstrating potential applications in cancer treatment (Alagöz et al., 2021).

  • Fluorescent Chemosensor Development : Shylaja et al. (2020) developed a fluorescent chemosensor using a compound derived from this compound for detecting Fe3+ ions and picric acid, demonstrating its utility in nanomolar detection limits (Shylaja, Rubina, Roja, & Kumar, 2020).

Chemical Characterization and Analysis

  • Molecular Geometry and Vibrational Analysis : Srikanth et al. (2019) conducted a detailed study on the vibrational spectra of 1-(2,5-dimethyl-furan-3-yl)-ethanone, a related compound, using Density Functional Theory (DFT) calculations, contributing to the understanding of its molecular geometry and properties (Srikanth, Rao, Seetaramaiah, & Veeraiah, 2019).

  • Synthesis and Antimicrobial Evaluation of Derivatives : Fuloria et al. (2009) synthesized new oxadiazoles derived from phenylpropionohydrazides, showing their potential as antimicrobials. This study contributes to the understanding of derivatives from compounds like this compound and their potential applications (Fuloria, Singh, Shaharyar, & Ali, 2009).

Safety and Hazards

  • Precautionary Measures : When handling 1-(3,5-Dimethylpyridin-2-YL)ethanone, follow safety precautions such as wearing protective gloves, avoiding inhalation, and keeping it away from heat sources and open flames .

Future Directions

: Ambeed: 1-(3,5-Dimethylpyridin-2-YL)ethanone

properties

IUPAC Name

1-(3,5-dimethylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-6-4-7(2)9(8(3)11)10-5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZDMUZXJFQIOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 3,5-dimethylpyridinecarbonitrile (K. Takahashi et al., J. Heterocycl. Chem., 1978, 15, 893) according to the procedure for preparing 2-acetyl-4-chloropyridine described in Example 33. 1H-NMR (CDCl3) δ: 8.32 (1H, s), 7.37 (1H, s), 2.69 (3H, s), 2.56 (3H, s), 2.36 (3H, s). 2-Bromoacetyl-3,5-dimethylpyridine hydrobromide:
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2-Bromoacetyl-3,5-dimethylpyridine hydrobromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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